molecular formula C16H17NO3 B1621325 2-[4-(Tert-butyl)phenoxy]nicotinic acid CAS No. 54659-69-7

2-[4-(Tert-butyl)phenoxy]nicotinic acid

Cat. No.: B1621325
CAS No.: 54659-69-7
M. Wt: 271.31 g/mol
InChI Key: CWEMPNYYKUSIDA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-(Tert-butyl)phenoxy]nicotinic acid typically involves the reaction of 4-tert-butylphenol with nicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[4-(Tert-butyl)phenoxy]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: The Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds.

Scientific Research Applications

2-[4-(Tert-butyl)phenoxy]nicotinic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butyl)phenoxy]nicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is known to interact with nicotinic acid receptors and other cellular targets, influencing various biological processes .

Comparison with Similar Compounds

2-[4-(Tert-butyl)phenoxy]nicotinic acid can be compared with other nicotinic acid derivatives and phenoxy compounds. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)11-6-8-12(9-7-11)20-14-13(15(18)19)5-4-10-17-14/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMPNYYKUSIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384214
Record name 2-[4-(tert-butyl)phenoxy]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54659-69-7
Record name 2-[4-(tert-butyl)phenoxy]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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